

Confirming the Structure of N-(4-Methylphenyl)benzamide: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *N*-(4-Methylphenyl)benzamide

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In the field of drug development and materials science, unambiguous structural confirmation of synthesized organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (^1H) and carbon-13 (^{13}C) techniques, stands as a cornerstone for the elucidation of molecular structures. This guide provides a detailed comparative analysis of the ^1H and ^{13}C NMR data for **N-(4-Methylphenyl)benzamide**, contrasting it with its structural isomers and parent compound to demonstrate the power of NMR in definitive structure verification.

^1H and ^{13}C NMR Spectral Data of N-(4-Methylphenyl)benzamide

The structural assignment of **N-(4-Methylphenyl)benzamide** is achieved through a comprehensive analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the ^1H spectrum, alongside the chemical shifts for the ^{13}C spectrum, are presented below.

Table 1: ^1H NMR Spectral Data for **N-(4-Methylphenyl)benzamide**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.85	m	-	2H	H-2', H-6'
~7.60	d	8.4	2H	H-2, H-6
~7.50	m	-	1H	H-4'
~7.45	m	-	2H	H-3', H-5'
~7.15	d	8.1	2H	H-3, H-5
~7.70	s	-	1H	N-H
2.35	s	-	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data for N-(4-Methylphenyl)benzamide

Chemical Shift (δ , ppm)	Assignment
165.7	C=O
138.1	C-4
135.5	C-1
135.0	C-1'
131.8	C-4'
129.7	C-3, C-5
128.8	C-3', C-5'
127.1	C-2', C-6'
120.7	C-2, C-6
20.9	-CH ₃

Comparative NMR Analysis with Structural Alternatives

To unequivocally confirm the structure of **N-(4-Methylphenyl)benzamide**, a comparison of its NMR data with that of its isomers—N-phenyl-4-methylbenzamide, N-(2-methylphenyl)benzamide, and N-(3-methylphenyl)benzamide—as well as the parent compound N-phenylbenzamide, is essential. Key differences in chemical shifts and splitting patterns, arising from the varied positions of the methyl group, allow for clear differentiation.

Table 3: Comparative ^1H and ^{13}C NMR Data for **N-(4-Methylphenyl)benzamide** and Alternatives

Compound	Key ^1H NMR Signals (δ , ppm)	Key ^{13}C NMR Signals (δ , ppm)
N-(4-Methylphenyl)benzamide	2.35 (s, 3H, Ar-CH ₃); ~7.15 (d, 2H); ~7.60 (d, 2H)	20.9 (-CH ₃); 120.7, 129.7, 135.5, 138.1 (p-substituted ring carbons)
N-phenyl-4-methylbenzamide[1]	2.43 (s, 3H, Ar-CH ₃); ~7.27 (d, 2H); ~7.78 (d, 2H)	21.59 (-CH ₃); 127.17, 129.48 (p-substituted ring carbons); 142.41 (C-CH ₃)
N-(2-methylphenyl)benzamide	~2.30 (s, 3H, Ar-CH ₃); Aromatic region shows more complex splitting due to ortho-substitution.	~17.5 (-CH ₃); Aromatic region will show distinct signals for all carbons due to asymmetry.
N-(3-methylphenyl)benzamide	~2.38 (s, 3H, Ar-CH ₃); Aromatic region shows complex multiplets.	~21.4 (-CH ₃); Aromatic region will show distinct signals for all carbons due to asymmetry.
N-phenylbenzamide[1]	No methyl signal; Aromatic protons appear as multiplets between 7.09 and 7.97 ppm.	No methyl signal; Aromatic carbons at 120.82, 124.12, 128.12, 128.85, 129.07, 132.01, 135.46, 139.64.

The distinct singlet for the methyl group in the ^1H NMR spectrum and its corresponding signal in the ^{13}C NMR spectrum are diagnostic. For **N-(4-Methylphenyl)benzamide**, the p-substitution on the aniline ring results in a characteristic pair of doublets in the aromatic region of the ^1H NMR spectrum. This pattern differs significantly from the more complex multiplets observed for the ortho- and meta-isomers and the distinct pattern of the N-phenyl-4-methylbenzamide isomer.

Experimental Workflow for Structural Confirmation

The logical process for confirming the molecular structure using NMR spectroscopy is outlined below. This workflow begins with the prepared sample and proceeds through data acquisition and analysis to the final structural verification.



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Caption: Workflow for NMR-based structural confirmation.

Experimental Protocols

^1H and ^{13}C NMR Spectroscopy

- **Instrumentation:** All NMR spectra were recorded on a 400 MHz spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **^1H NMR Data Acquisition:** Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected and the resulting free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR Data Acquisition:** Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged to obtain a good signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz.
- **Data Processing:** All spectra were processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Conclusion

The combined ^1H and ^{13}C NMR data provide a unique spectroscopic fingerprint for **N-(4-Methylphenyl)benzamide**. The characteristic chemical shift and singlet multiplicity of the methyl protons, coupled with the distinct splitting pattern of the aromatic protons on the p-substituted aniline ring, allow for its unambiguous differentiation from its structural isomers. This comparative guide underscores the indispensable role of NMR spectroscopy in the rigorous structural elucidation required in chemical research and development.

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References

- 1. rsc.org [rsc.org]
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